{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol
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Overview
Description
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Methylation: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is methylated using methyl iodide to obtain 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Hydroxylation: The methylated compound is then subjected to hydroxylation to introduce the hydroxymethyl group at the 6-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used under basic conditions.
Major Products
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the design of kinase inhibitors, particularly targeting Janus kinase (JAK) enzymes.
Biological Studies: The compound is studied for its potential anti-cancer and anti-inflammatory properties.
Chemical Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidine: A core structure shared with {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of the target compound.
7-deazapurine: Another related compound used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
(7-methylpyrrolo[2,3-d]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-11-7(4-12)2-6-3-9-5-10-8(6)11/h2-3,5,12H,4H2,1H3 |
InChI Key |
DFLDPMFFOBIGJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CN=CN=C21)CO |
Origin of Product |
United States |
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